5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11177667
InChI: InChI=1S/C20H21NO3/c1-4-14-7-10-18-17(11-14)13(2)19(24-18)20(22)21-12-15-5-8-16(23-3)9-6-15/h5-11H,4,12H2,1-3H3,(H,21,22)
SMILES: CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC11177667

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide -

Specification

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
IUPAC Name 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C20H21NO3/c1-4-14-7-10-18-17(11-14)13(2)19(24-18)20(22)21-12-15-5-8-16(23-3)9-6-15/h5-11H,4,12H2,1-3H3,(H,21,22)
Standard InChI Key YIKCHDYIEBIVQL-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC
Canonical SMILES CCC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3=CC=C(C=C3)OC

Introduction

The compound 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic molecule belonging to the benzofuran family. Benzofurans are heterocyclic compounds characterized by a fused benzene and furan ring system, often associated with diverse biological activities such as anti-inflammatory, anticancer, and antimicrobial properties. This particular compound is notable for its structural complexity, which includes functional groups such as an amide (-CONH-) and a methoxy (-OCH₃) substituent.

Synthesis Pathway

The synthesis of 5-ethyl-N-[(4-methoxyphenyl)methyl]-3-methyl-1-benzofuran-2-carboxamide involves a multi-step organic reaction sequence:

  • Formation of the Benzofuran Core: Typically achieved through cyclization reactions involving o-hydroxyacetophenone derivatives.

  • Amidation Reaction: The carboxylic acid derivative of benzofuran is reacted with a substituted amine (in this case, 4-methoxybenzylamine) to form the amide bond.

  • Substitution Reactions: Introduction of ethyl and methyl groups at specific positions on the benzofuran ring to enhance hydrophobicity and modulate biological activity.

Analytical Characterization

To confirm the structure of this compound, standard analytical techniques are employed:

TechniqueKey Findings
NMR SpectroscopyProton signals for methoxy (-OCH₃), methyl (-CH₃), and aromatic protons identified.
Mass SpectrometryMolecular ion peak corresponding to 323.39 g/mol confirms molecular weight.
IR SpectroscopyStrong C=O stretch (~1680 cm⁻¹) from the amide group; C-O stretch from methoxy.

Potential Applications

This compound's chemical structure suggests several potential applications:

  • Pharmacological Activity:

    • The benzofuran scaffold is known for anti-inflammatory and anticancer properties.

    • The presence of an amide group could enhance binding affinity to biological targets through hydrogen bonding.

  • Drug Design:

    • The methoxyphenyl moiety may improve lipophilicity, aiding in membrane permeability.

    • Structural modifications could optimize activity against specific enzymes or receptors.

  • Material Science:

    • Benzofurans are also used in organic electronics due to their aromatic stability.

Biological Activity (Hypothetical Predictions)

Although no direct experimental data for this compound was found, related benzofuran derivatives have shown promising activity in various assays:

Activity TypeExpected Outcome
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes due to structural similarity with known inhibitors.
AnticancerPotential cytotoxicity against cancer cell lines, particularly those sensitive to benzofuran derivatives.
AntimicrobialLikely moderate activity against bacterial strains due to hydrophobic interactions with membranes.

Research Gaps and Future Directions

  • Experimental Validation: Synthesis and biological evaluation are needed to confirm predicted activities.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents on the benzofuran ring can identify optimal pharmacophores.

  • Toxicological Studies: Assessment of cytotoxicity and metabolic stability is crucial for drug development.

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